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Compound of Interest

Compound Name: 5-Bromo-2-furaldehyde

Cat. No.: B032451 Get Quote

Introduction: 5-Bromo-2-furaldehyde is a versatile heterocyclic aldehyde that serves as a

crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its furan

ring is a common scaffold in many biologically active compounds, and the presence of both a

reactive aldehyde group and a bromine atom allows for diverse chemical modifications. This

makes 5-Bromo-2-furaldehyde a valuable starting material for drug discovery and

development, particularly in the creation of novel antimicrobial, antiviral, and kinase-inhibiting

agents.[1][2]

The strategic importance of 5-Bromo-2-furaldehyde lies in its ability to undergo various

carbon-carbon bond-forming reactions. The bromine atom is an excellent handle for palladium-

catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck

couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[3][4]

Simultaneously, the aldehyde functionality provides a site for reactions like Wittig olefination,

Knoevenagel condensation, and reductive amination, allowing for the extension and

functionalization of the molecule.[5]

Key Synthetic Applications and Protocols
This section details the primary synthetic transformations involving 5-Bromo-2-furaldehyde
and provides protocols for the synthesis of key pharmaceutical intermediates.

Suzuki-Miyaura Cross-Coupling
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The Suzuki-Miyaura reaction is a powerful method for the synthesis of 5-aryl-2-furaldehydes,

which are precursors to compounds with potential antiviral and antimicrobial activities.[6]

Reaction Scheme:
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Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-2-furaldehyde.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde

This protocol outlines the synthesis of a key intermediate for further derivatization.

Materials:

5-Bromo-2-furaldehyde

(4-Bromophenyl)boronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene, Ethanol, Water

Procedure:

To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 mmol), (4-

bromophenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

Flush the flask with an inert gas (e.g., argon) and heat the mixture to 70-80°C with

vigorous stirring for 12-16 hours.

After cooling, add water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount
(mmol)

Yield (%) Reference

5-Bromo-2-

furaldehyde
174.98 1.0 - [7]

5-(4-

Bromophenyl)fur

an-2-

carbaldehyde

251.08 - ~90% -

Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 5-alkynyl-2-furaldehydes, which are

important intermediates for various therapeutic agents, including potential antiviral compounds.

[4]

Reaction Scheme:
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5-Bromo-2-furaldehyde

Pd Catalyst, Cu(I), Base

Terminal Alkyne

5-Alkynyl-2-furaldehyde

5-Bromo-2-furaldehyde 5-Bromo-2-vinylfuran derivative

Phosphorus Ylide Triphenylphosphine oxide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Bromo-2-furaldehyde 5-Aryl-2-furaldehydeSuzuki Coupling Intermediate (e.g., α,β-unsaturated nitrile)Knoevenagel Condensation Furo[2,3-d]pyrimidine ScaffoldCyclization Kinase Inhibitor CandidateFurther Functionalization

EGF

EGFR

EGFR Dimer
(Activated)

Dimerization

P

Autophosphorylation

Ras

Raf

MEK

ERK

Cell Proliferation,
Survival, etc.

Furan-based
EGFR Inhibitor

Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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